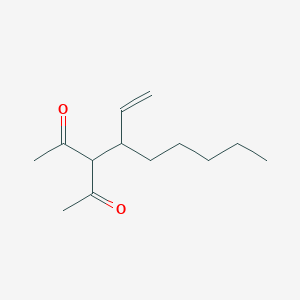

3-(Oct-1-EN-3-YL)pentane-2,4-dione

Description

Structure

3D Structure

Properties

CAS No. |

80403-80-1 |

|---|---|

Molecular Formula |

C13H22O2 |

Molecular Weight |

210.31 g/mol |

IUPAC Name |

3-oct-1-en-3-ylpentane-2,4-dione |

InChI |

InChI=1S/C13H22O2/c1-5-7-8-9-12(6-2)13(10(3)14)11(4)15/h6,12-13H,2,5,7-9H2,1,3-4H3 |

InChI Key |

HUBVAGXCKSWASJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(C=C)C(C(=O)C)C(=O)C |

Origin of Product |

United States |

Synthesis Methodologies for 3 Oct 1 En 3 Yl Pentane 2,4 Dione and Analogous α Alkenyl β Diketones

Two-Step Regio- and Stereoselective Synthesis from Acetylenes, Ketones, and Acyl Chlorides

A powerful two-step method has been developed for the synthesis of highly substituted α-alkenyl-β-diketones. researchgate.netacs.org This process begins with the functionalization of a ketone with an acetylene, followed by acylation.

The first step involves the (E)-stereoselective C-H functionalization of a ketone with an acetylene. acs.orgacs.org This reaction is often catalyzed by a base such as potassium tert-butoxide in a solvent like DMSO. researchgate.netmdpi.com This creates a β,γ-unsaturated ketone, which serves as a key intermediate for the subsequent step. researchgate.netmdpi.com

The β,γ-unsaturated ketone precursor then undergoes a "soft enolization" process. acs.orgacs.org This is typically achieved using a Lewis acid, such as magnesium bromide etherate, which coordinates to the carbonyl oxygen. mdpi.com This coordination increases the acidity of the α-proton, facilitating the formation of a specific enolate. mdpi.com Subsequent regioselective acylation of this enolate with an acyl chloride, in the presence of a base like N,N-diisopropylethylamine (DIPEA), yields the desired α-alkenyl-β-diketone. researchgate.netacs.orgmdpi.com This method has proven effective for a wide range of substrates, including those that are highly arylated. acs.orgacs.org

| Step | Reagents & Conditions | Intermediate/Product | Reference |

| 1. C-H Functionalization | Ketone, Acetylene, KOtBu/DMSO | β,γ-Unsaturated Ketone | researchgate.netacs.orgmdpi.com |

| 2. Soft Enolization & Acylation | β,γ-Unsaturated Ketone, MgBr₂·OEt₂, Acyl Chloride, DIPEA | α-Alkenyl-β-diketone | researchgate.netacs.orgmdpi.com |

Soft Enolization and Subsequent Acylation Techniques

Traditional methods for synthesizing β-diketones often rely on strong bases, which can be problematic for substrates with base-sensitive functional groups. mdpi.com Soft enolization techniques provide a milder and more efficient alternative. mdpi.com This approach avoids the pre-formation of an enolate and can be performed in untreated dichloromethane (B109758) open to the air. researchgate.net

A key strategy involves the use of a Lewis acid, such as magnesium bromide etherate (MgBr₂·OEt₂), to promote the enolization of a ketone. organic-chemistry.org The Lewis acid coordinates to the carbonyl oxygen, increasing the acidity of the α-protons and facilitating enolate formation in the presence of a mild, non-nucleophilic base like N,N-diisopropylethylamine (i-Pr₂NEt). mdpi.comorganic-chemistry.org This "soft enolate" can then react with an acylating agent to form the desired β-diketone. organic-chemistry.org

In 2020, a novel method for the preparation of α-alkenyl-β-diketones was developed using β,γ-unsaturated ketones and acid chlorides under soft enolization conditions. mdpi.com In this procedure, a coordination complex forms between magnesium bromide and the β,γ-unsaturated ketone, which then provides the enolate. mdpi.com The Lewis acid enhances the polarization of the carbonyl group, boosts the acidity of the α-proton, and sterically hinders the oxygen atom to prevent O-acylation. mdpi.com The resulting α-alkenyl-β-diketones are formed by adding magnesium bromide etherate and the β,γ-unsaturated ketone to a solution of the corresponding acyl chloride in dichloromethane, followed by the addition of N,N-diisopropylethylamine. mdpi.com

This method is highly efficient for a variety of ketones and acylating agents, offering a practical and operationally simple route to 1,3-diketones with broad functional group tolerance, including phenols, enones, and stereogenic centers prone to epimerization. organic-chemistry.org

Table 1: Comparison of Acylating Agents in Soft Enolization

| Acylating Agent | Typical Yield | Reaction Conditions | Reference |

|---|---|---|---|

| Crude Acid Chlorides | Good to Excellent | MgBr₂·OEt₂, i-Pr₂NEt, CH₂Cl₂ | acs.org |

| N-Acylbenzotriazoles | Up to 96% | MgBr₂·OEt₂, i-Pr₂NEt, untreated CH₂Cl₂, open to air | organic-chemistry.org |

Green Chemistry Principles in Beta-Diketone Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of β-diketones to minimize environmental impact and enhance safety.

Solvent-Free or Environmentally Benign Solvent Systems

A significant advancement in green chemistry is the development of solvent-free reaction conditions. For instance, the thioacetalization of aldehydes and ketones using 3-(1,3-dithian-2-ylidene)pentane-2,4-dione (B18490) can be carried out efficiently without a solvent, using concentrated hydrochloric acid as a catalyst. organic-chemistry.org These reactions proceed faster under solvent-free conditions compared to those in solution, and the products are easily isolated by simple filtration and washing. organic-chemistry.org

Another approach involves the use of environmentally benign solvents. Water is an ideal green solvent, and methods have been developed for thioacetalization in aqueous media. organic-chemistry.org The use of a surfactant catalyst, such as p-dodecylbenzenesulfonic acid (DBSA), in water allows for the efficient conversion of various aldehydes and ketones. organic-chemistry.org The reaction is believed to occur within micelles formed by the surfactant, which enhances the reaction rate. organic-chemistry.org

The use of industrially relevant ketones, such as methyl isobutyl ketone (MIBK), as solvents has also been explored. researchgate.net MIBK can serve as a solvent and also facilitate the azeotropic removal of water, which is beneficial when using moisture-sensitive alkylating agents. researchgate.net

Table 2: Green Solvents in β-Diketone Related Synthesis

| Solvent System | Reaction Type | Advantages | Reference |

|---|---|---|---|

| Solvent-Free | Thioacetalization | Faster reaction, easy product isolation, reduced waste | organic-chemistry.org |

| Water with DBSA | Thioacetalization | Environmentally benign, mild conditions, high yield | organic-chemistry.org |

Catalytic Approaches in the Synthesis of 3-Substituted Pentane-2,4-diones

Catalytic methods offer a more sustainable and efficient route to 3-substituted pentane-2,4-diones by reducing the need for stoichiometric reagents. Phase-transfer catalysis (PTC) has been successfully employed for the C-alkylation of pentane-2,4-dione. unirioja.es For example, the reaction of 3-chloropentane-2,4-dione (B157559) with other substrates using tetrabutylammonium (B224687) hydrogen sulfate (B86663) as a catalyst can produce the desired products in good yield. unirioja.es

Metal-free catalytic systems are also gaining prominence. An oxidative rearrangement of chalcones to β-diketones can be catalyzed by in situ generated hypoiodite (B1233010) under mild, metal-free conditions, avoiding the use of rare or toxic metals. organic-chemistry.org

Furthermore, the development of odorless and efficient reagents for reactions that typically involve hazardous chemicals is a key aspect of green catalytic approaches. For example, 3-(1,3-dithian-2-ylidene)pentane-2,4-dione serves as a non-thiolic, odorless equivalent of propane-1,3-dithiol for thioacetalization reactions. organic-chemistry.orgorganic-chemistry.org This reagent, when used with an acid catalyst, provides a safer and more practical method for forming dithioacetals. organic-chemistry.org

Tautomeric Equilibria and Structural Characterization of 3 Oct 1 En 3 Yl Pentane 2,4 Dione

Theoretical Foundations of Keto-Enol Tautomerism in β-Diketones

The keto-enol tautomerism in β-diketones is a well-documented example of this type of isomerism. fiveable.me Unlike simple ketones where the keto form is overwhelmingly favored, β-diketones often exhibit a significant population of the enol tautomer. libretexts.org The stability of the enol form is attributed to two primary factors: conjugation and intramolecular hydrogen bonding. libretexts.orgstackexchange.com

The equilibrium between the keto and enol forms is not static and can be influenced by the surrounding environment. In nonpolar solvents, the enol form is generally more stable due to the intramolecular hydrogen bond. researchgate.net Conversely, polar solvents can stabilize the more polar keto form by forming intermolecular hydrogen bonds, thus shifting the equilibrium towards the keto tautomer. researchgate.netasu.edu The nature of the substituents on the β-diketone skeleton also plays a crucial role in determining the tautomeric ratio. mdpi.comruc.dk

Experimental Elucidation of Tautomeric Forms

The study of tautomeric mixtures requires experimental techniques that can distinguish between the different isomeric forms and quantify their relative abundance. Spectroscopic methods are particularly powerful tools for this purpose.

Spectroscopic techniques provide a window into the molecular structure and electronic properties of tautomers, allowing for their characterization in various phases.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for studying keto-enol tautomerism because the interconversion between the keto and enol forms is often slow on the NMR timescale. asu.edunih.gov This allows for the observation of distinct signals for each tautomer in the NMR spectrum. encyclopedia.pub

Proton (¹H) NMR is particularly informative. The enolic proton typically appears as a sharp signal at a downfield chemical shift, often in the range of 15-17 ppm, due to the strong intramolecular hydrogen bond. mdpi.comruc.dk The vinylic proton of the enol form and the methylene (B1212753) protons of the keto form also give rise to characteristic signals. By integrating the signals corresponding to each tautomer, the equilibrium constant (Keq) and the percentage of each form can be determined. asu.eduthermofisher.comnanalysis.com

Carbon-13 (¹³C) NMR spectroscopy also provides valuable information, with the chemical shifts of the carbonyl and olefinic carbons being indicative of the tautomeric form. encyclopedia.pub Isotope effects, particularly the substitution of hydrogen with deuterium, can also be studied by NMR to gain further insight into the hydrogen bonding and tautomeric equilibrium. encyclopedia.pub

| Proton Type | Keto Form (ppm) | Enol Form (ppm) |

| Enolic OH | - | 15-17 |

| Vinylic CH | - | 5.0-6.5 |

| Methylene CH₂ | 3.5-4.0 | - |

| Methyl CH₃ | 2.1-2.3 | 1.9-2.1 |

Note: Chemical shifts are approximate and can vary depending on the specific compound and solvent.

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in each tautomer. The keto and enol forms exhibit distinct vibrational modes. semanticscholar.org

The keto form is characterized by strong absorption bands corresponding to the stretching vibrations of the two carbonyl (C=O) groups, typically appearing in the region of 1700-1740 cm⁻¹. blogspot.com In contrast, the enol form shows a C=O stretching band that is shifted to a lower frequency (around 1600-1650 cm⁻¹) due to conjugation and intramolecular hydrogen bonding. blogspot.com The enol form also displays a broad O-H stretching band, often centered around 2500-3200 cm⁻¹, which is characteristic of a strong intramolecular hydrogen bond. The C=C stretching vibration of the enol form is also observed in the 1580-1640 cm⁻¹ region. blogspot.com

| Vibrational Mode | Keto Form (cm⁻¹) | Enol Form (cm⁻¹) |

| C=O Stretch | 1700-1740 (two bands) | 1600-1650 (one band) |

| O-H Stretch | - | 2500-3200 (broad) |

| C=C Stretch | - | 1580-1640 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule and is particularly sensitive to the extent of conjugation. researchgate.net The keto and enol forms of β-diketones have different chromophores and therefore exhibit distinct UV-Vis absorption spectra. jlu.edu.cn

The enol form, with its conjugated system, typically shows a strong π → π* transition at a longer wavelength (λmax) compared to the n → π* transitions of the non-conjugated keto form. researchgate.net For example, the enol form of many β-diketones absorbs strongly in the 270-330 nm range. researchgate.net The position and intensity of the absorption bands can be influenced by the solvent polarity, which affects the stability of the ground and excited states of the tautomers. semanticscholar.org By analyzing the UV-Vis spectrum, it is possible to estimate the relative concentrations of the keto and enol forms in solution. researchgate.net

Mass spectrometry (MS) can be used to study the tautomeric equilibrium in the gas phase. The diketo and enol tautomers can often be separated by gas chromatography (GC) prior to their introduction into the mass spectrometer. core.ac.uk The mass spectra of the separated tautomers can then be recorded, revealing distinct fragmentation patterns that are characteristic of each isomer. core.ac.uk

The molecular ions of the keto and enol tautomers can exhibit different stabilities and fragment through different pathways. core.ac.uk For instance, the enol tautomer often shows a more intense molecular ion peak due to its stability. The fragmentation patterns can provide valuable structural information and help to differentiate between the tautomers. core.ac.uk Analysis of the fragmentation can offer insights into the inherent stability of the tautomeric ions in the absence of solvent effects. researchgate.net

Based on a comprehensive search for scientific literature, there is currently no specific published data available for the chemical compound "3-(Oct-1-en-3-yl)pentane-2,4-dione". The search yielded information on the parent molecule, pentane-2,4-dione, and other substituted β-dicarbonyl compounds, but no studies were found that specifically investigate the tautomeric equilibria, solid-state structure, substituent effects, or solvent effects related to the this compound molecule.

Therefore, it is not possible to provide an article that adheres to the strict requirement of focusing solely on "this compound" for the requested sections:

Spectroscopic Analysis of Tautomeric Mixtures in Different Phases

Solvent Effects on Keto-Enol Equilibria and Stability

Without experimental or theoretical data specific to this compound, any discussion would be speculative and fall outside the scope of the user's explicit instructions. Further research and publication on "this compound" would be required to generate the detailed, informative, and scientifically accurate content requested.

Reaction Mechanisms and Organic Transformations Involving 3 Oct 1 En 3 Yl Pentane 2,4 Dione

Reactivity of the Acidic Methylene (B1212753) (C3) Proton and Enolate Chemistry

The methylene proton at the C3 position of 3-(oct-1-en-3-yl)pentane-2,4-dione, flanked by two carbonyl groups, is notably acidic. This acidity facilitates the formation of a resonance-stabilized enolate ion upon treatment with a base. vaia.com The resulting enolate is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions. masterorganicchemistry.com

The stability of the enolate is enhanced by the delocalization of the negative charge onto the two oxygen atoms. vaia.commasterorganicchemistry.com This delocalized nature makes the enolate an ambident nucleophile, meaning it can react at either the central carbon or the oxygen atoms. bham.ac.uk Reactions with soft electrophiles typically occur at the carbon atom, leading to C-alkylation, while hard electrophiles tend to react at the oxygen atoms, resulting in O-alkylation. bham.ac.uk

The generation of the enolate can be achieved using a variety of bases. The choice of base and reaction conditions can influence the regioselectivity and stereoselectivity of subsequent reactions. For instance, the use of strong, non-nucleophilic bases like lithium diisopropylamide (LDA) in aprotic solvents favors the formation of the kinetic enolate. bham.ac.uk In contrast, weaker bases in protic solvents can lead to the thermodynamic enolate. bham.ac.uk

The enolate of this compound can be trapped with various electrophiles to introduce a wide array of substituents at the C3 position. A general method for the synthesis of 3-substituted derivatives of pentane-2,4-dione involves the use of alkylating agents in the presence of a base. researchgate.net

Table 1: Factors Influencing Enolate Formation

| Factor | Condition for Kinetic Enolate | Condition for Thermodynamic Enolate |

|---|---|---|

| Base | Strong, non-nucleophilic (e.g., LDA) | Weaker (e.g., alkoxides) |

| Solvent | Aprotic (e.g., THF, Et2O) | Protic (e.g., ROH) |

| Temperature | Low | Higher |

Cyclization Reactions for the Synthesis of Novel Heterocyclic Compounds

The β-dicarbonyl functionality within this compound serves as a versatile precursor for the synthesis of various heterocyclic compounds.

The reaction of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives is a classical and widely used method for the synthesis of pyrazoles. thieme-connect.delookchem.com Specifically, the condensation of this compound with hydrazine would be expected to yield a pyrazole (B372694) derivative. The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration. The regioselectivity of this reaction can be a concern with unsymmetrical β-diketones. researchgate.net

Similarly, isoxazoles can be synthesized from 1,3-diketones by reaction with hydroxylamine (B1172632). nih.govorganic-chemistry.org The reaction of this compound with hydroxylamine hydrochloride would lead to the formation of an isoxazole (B147169) derivative. The reaction conditions, such as pH, can influence the regioselectivity of the cyclization. researchgate.net For instance, reactions carried out with hydroxylamine hydrochloride may favor the isoxazole with the more electron-deficient group at position 3, while neutral conditions can lead to the opposite regioselectivity. researchgate.net

Table 2: Synthesis of Pyrazoles and Isoxazoles from β-Diketones

| Heterocycle | Reagent | Key Intermediate |

|---|---|---|

| Pyrazole | Hydrazine | Hydrazone |

The Paal-Knorr synthesis is a fundamental method for the preparation of pyrroles, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. organic-chemistry.org While this compound is a 1,3-dicarbonyl compound, it can be a precursor to 1,4-dicarbonyl systems or participate in alternative pathways to pyrroles. For instance, a three-component reaction between arylglyoxals, 1,3-diketones, and enaminoketones can lead to polyfunctionalized pyrroles. researchgate.net Another approach involves the cyclocondensation of enones with aminoacetonitrile (B1212223) to form dihydropyrrole intermediates, which can then be converted to pyrroles. nih.gov

The presence of both a β-dicarbonyl system and an alkenyl chain in this compound opens up possibilities for intramolecular reactions. Annulation reactions, which involve the formation of a new ring onto an existing one, can lead to complex polycyclic structures. For example, a cyclopentannulation approach has been used to synthesize functionalized diquinanes and angular quinanes from 2-alkyl-substituted cyclic 1,3-pentanediones. acs.org

Spiro compounds, which contain two rings connected by a single common atom, are another important class of molecules accessible from β-dicarbonyl precursors. The synthesis of spiro compounds can be achieved through various strategies, including 1,3-dipolar cycloaddition reactions. proquest.com For instance, the reaction of isatins, malononitrile, and cyanoacetohydrazide in the presence of a base can lead to the formation of piperidinium (B107235) spirooxindoline-pyridineolates. researchgate.net

Reactivity of the Terminal Alkenyl Moiety

The terminal double bond in the octenyl side chain of this compound is susceptible to electrophilic attack.

Alkenes readily undergo electrophilic addition reactions, where the π electrons of the double bond act as a nucleophile, attacking an electrophile. byjus.comfiveable.melibretexts.org This reaction breaks the π bond and forms two new sigma bonds. libretexts.orglibretexts.org

A common example is the addition of hydrogen halides (HX). The reaction proceeds through the formation of a carbocation intermediate after the initial attack of the electrophilic proton on the double bond. byjus.comlibretexts.org According to Markovnikov's rule, in the addition of a protic acid to an unsymmetrical alkene, the acidic hydrogen attaches to the carbon with more hydrogen substituents, and the halide group attaches to the carbon with more alkyl substituents. byjus.com Therefore, the reaction of this compound with HBr would be expected to yield a product where the bromine atom is attached to the C2 position of the octenyl chain.

Other electrophilic addition reactions include halogenation (addition of Br₂ or Cl₂), hydration (addition of water in the presence of an acid catalyst), and oxidation reactions. For example, oxidation of alkenes with reagents like potassium permanganate (B83412) can lead to the formation of diols, ketones, or carboxylic acids depending on the reaction conditions. byjus.com

Table 3: Common Electrophilic Addition Reactions of Alkenes

| Reaction | Reagent(s) | Product Type |

|---|---|---|

| Hydrohalogenation | HX (e.g., HBr, HCl) | Alkyl Halide |

| Halogenation | X₂ (e.g., Br₂, Cl₂) | Dihaloalkane |

| Hydration | H₂O, H⁺ catalyst | Alcohol |

| Oxidation | KMnO₄ (cold, dilute) | Diol |

Participation in Cross-Coupling or Olefin Metathesis Reactions

The presence of both a β-diketone and an alkene functionality within the same molecule makes this compound a candidate for both cross-coupling and olefin metathesis reactions. These powerful carbon-carbon bond-forming reactions are staples in modern organic synthesis.

Cross-Coupling Reactions

While the saturated backbone of the pentane-2,4-dione moiety is not a typical substrate for cross-coupling, its enolate form can act as a nucleophile in palladium- or nickel-catalyzed allylic alkylation reactions. More relevant to the specific structure of this compound is the potential for the octenyl chain to participate in cross-coupling reactions.

The terminal alkene of the oct-1-en-3-yl group is a suitable partner for various palladium-catalyzed cross-coupling reactions, such as the Heck reaction. nobelprize.orgnih.gov In a hypothetical Heck reaction, the alkene could couple with an aryl or vinyl halide to form a more complex molecular structure. The regioselectivity of the addition would be influenced by the steric and electronic environment of the double bond.

Nickel-catalyzed cross-coupling reactions have also emerged as a powerful alternative to palladium-based systems, often exhibiting different reactivity and being more cost-effective. squarespace.comissuu.comnih.gov These reactions can tolerate a wide range of functional groups and have been successfully applied to the coupling of alkyl halides.

| Reaction Type | Catalyst | Coupling Partner | Potential Product Feature |

| Heck Reaction | Palladium(0) Complex | Aryl/Vinyl Halide | Formation of a new C-C bond at the terminal alkene |

| Suzuki Coupling | Palladium(0) Complex | Organoboron Reagent | Introduction of an aryl or vinyl group |

| Negishi Coupling | Nickel or Palladium Complex | Organozinc Reagent | Versatile C-C bond formation |

Olefin Metathesis

Olefin metathesis is a highly efficient reaction for the rearrangement of carbon-carbon double bonds, catalyzed by transition metal complexes, most notably those based on ruthenium (Grubbs' catalysts) and molybdenum (Schrock's catalysts). tcichemicals.comorganic-chemistry.orgwikipedia.org The oct-1-en-3-yl group in this compound is an excellent substrate for several types of olefin metathesis.

Cross-Metathesis (CM): This involves the reaction of the terminal alkene with another olefin to create a new double bond with exchanged substituents. This would be a powerful tool for modifying the side chain of the molecule. masterorganicchemistry.com

Ring-Closing Metathesis (RCM): If another alkene functionality were introduced into the molecule, RCM could be employed to form a cyclic structure.

Enyne Metathesis: The reaction of the alkene with an alkyne could lead to the formation of a conjugated diene system. youtube.com

The choice of catalyst is crucial for the success of metathesis reactions, with second-generation Grubbs' catalysts showing high activity and functional group tolerance. organic-chemistry.org

| Metathesis Type | Catalyst | Reactant Partner | Potential Outcome |

| Cross-Metathesis | Grubbs' Catalyst (1st or 2nd Gen) | Another terminal alkene | Modified side chain with new substituent |

| Ring-Closing Metathesis | Grubbs' or Schrock's Catalyst | A second alkene within the molecule | Formation of a carbocyclic or heterocyclic ring |

| Enyne Metathesis | Ruthenium-based catalyst | An alkyne | Formation of a 1,3-diene |

Derivatization Strategies for Synthetic Applications

The dual functionality of this compound allows for a wide array of derivatization strategies, targeting either the pentane-2,4-dione backbone or the oct-1-en-3-yl chain.

Functional Group Interconversions on the Pentane-2,4-dione Backbone

The pentane-2,4-dione moiety is rich in reactivity, offering several avenues for modification.

Synthesis of Heterocycles: β-Diketones are well-established precursors for the synthesis of a variety of heterocyclic compounds, such as pyrazoles, isoxazoles, and pyrimidines, through condensation reactions with dinucleophiles like hydrazines, hydroxylamine, and ureas, respectively. ijpras.comresearchgate.netnih.gov

Modification of the Carbonyl Groups: The ketone functionalities can undergo typical carbonyl reactions. For instance, reduction with agents like sodium borohydride (B1222165) would yield the corresponding diol. fiveable.me Reaction with Grignard reagents could lead to the formation of tertiary alcohols.

Alkylation/Acylation at the Central Carbon: While the central carbon is already substituted, in related β-diketone systems, further substitution can be achieved under specific conditions, although this is less common for 3-substituted derivatives.

| Transformation | Reagents | Resulting Functional Group/Scaffold |

| Pyrazole Synthesis | Hydrazine (or substituted hydrazines) | Pyrazole ring |

| Isoxazole Synthesis | Hydroxylamine | Isoxazole ring |

| Reduction | Sodium Borohydride (NaBH₄) | Diol |

| Grignard Reaction | Organomagnesium Halide (R-MgX) | Tertiary Alcohols |

Modifications of the Oct-1-en-3-yl Chain

The octenyl side chain provides two primary sites for chemical modification: the carbon-carbon double bond and the allylic position.

Reactions of the Double Bond: The terminal alkene can undergo a variety of electrophilic addition reactions. libretexts.org For example, hydrohalogenation (with HBr or HCl) would yield a haloalkane, while hydration (e.g., via oxymercuration-demercuration or hydroboration-oxidation) would produce an alcohol. rutgers.edu Epoxidation, using a peroxy acid like m-CPBA, would form an epoxide, a versatile intermediate for further transformations. msu.edu Ozonolysis would cleave the double bond, leading to the formation of an aldehyde. libretexts.org

Allylic Functionalization: The C-H bonds at the allylic position (C-4 of the octenyl chain) are susceptible to radical or transition-metal-catalyzed functionalization. berkeley.edursc.org For instance, allylic bromination using N-bromosuccinimide (NBS) under radical conditions could introduce a bromine atom, which can then be substituted by various nucleophiles. msu.edu Palladium-catalyzed allylic oxidation could introduce an oxygen-containing functional group.

| Transformation | Reagents | Modification on the Octenyl Chain |

| Hydrohalogenation | HBr, HCl | Addition of a halogen to the double bond |

| Hydration (Anti-Markovnikov) | 1. BH₃-THF, 2. H₂O₂, NaOH | Formation of a primary alcohol |

| Epoxidation | m-CPBA | Formation of an epoxide |

| Ozonolysis | 1. O₃, 2. DMS or Zn/H₂O | Cleavage of the double bond to an aldehyde |

| Allylic Bromination | N-Bromosuccinimide (NBS), light/heat | Introduction of a bromine atom at the allylic position |

Coordination Chemistry of 3 Oct 1 En 3 Yl Pentane 2,4 Dione As a Ligand

Chelation Behavior of β-Diketones with Metal Centers (Transition Metals and Lanthanides)

β-Diketones are a versatile class of organic compounds that typically exist as a tautomeric equilibrium between the keto and enol forms. The enol form is particularly significant in coordination chemistry due to the formation of a stable six-membered ring through resonance. icm.edu.pl The acidic proton of the enol form can be replaced by a metal ion, leading to the formation of a chelate ring. nih.gov This chelation is a result of the coordination of the two oxygen atoms of the deprotonated β-diketone, known as a β-diketonate, to a central metal ion.

The general structure of a β-diketone and its complex formation is depicted below:

Figure 1: General structure of β-diketones and the complex compounds they form. icm.edu.pl

This ability to form stable complexes is observed with a vast range of metals, including transition metals and lanthanides. rsc.org The stoichiometry of the resulting complexes is often influenced by the charge and coordination number of the metal ion. For instance, trivalent lanthanide ions (Ln³⁺) can form neutral complexes with the general formula [Ln(β-diketonate)₃], often with additional coordination of solvent molecules. rsc.org Similarly, transition metals like nickel(II) and copper(II) readily form stable complexes. capes.gov.br

The stability of these metal complexes is influenced by several factors, including the nature of the metal ion and the substituents on the β-diketone ligand. For lanthanides, the stability of mononuclear complexes has been observed to increase across the series, for example, in the order La³⁺ < Gd³⁺ < Lu³⁺. capes.gov.br

Synthesis and Spectroscopic Characterization of Metal Complexes

The synthesis and detailed characterization of metal-β-diketonate complexes are crucial for understanding their structure and properties.

The synthesis of metal-β-diketonate complexes typically involves the reaction of a suitable metal salt with the β-diketone ligand in an appropriate solvent, often in the presence of a base to facilitate the deprotonation of the ligand. For instance, Ni(II) complexes of 3-substituted pentane-2,4-dione derivatives with alkenyl substituents have been synthesized by reacting bis(η³-allyl)nickel with the corresponding ligand. capes.gov.br Another common method involves the reaction of a metal acetate, like Ni(OAc)₂, with the β-diketone ligand. nih.gov

A general synthetic route to metal β-diketonate complexes can be represented as: Mⁿ⁺ + n(β-diketone) ⇌ [M(β-diketonate)ₙ] + nH⁺

The reaction conditions, such as solvent and temperature, can be optimized to achieve good yields and purity of the desired complex.

A combination of spectroscopic techniques is employed to thoroughly characterize the resulting metal complexes.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to confirm the coordination of the β-diketonate ligand to the metal center. The disappearance of the broad O-H stretching band of the enol form and shifts in the C=O and C=C stretching frequencies upon complexation are indicative of chelation. researchgate.net The appearance of new bands at lower frequencies can be attributed to M-O stretching vibrations. researchgate.net

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the complex. The absorption spectra of the metal chelates often resemble those of the free ligand, suggesting that the ligand structure is not significantly altered upon complexation. researchgate.net However, shifts in the absorption bands and the appearance of new bands can provide insights into the coordination environment of the metal ion.

Mass Spectrometry: Mass spectrometry is a powerful tool for determining the molecular weight of the complex and providing evidence for the proposed stoichiometry. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, NMR spectroscopy (¹H and ¹³C) can provide detailed structural information. The disappearance of the enolic proton signal and shifts in the signals of the ligand's protons and carbons upon coordination are key indicators of complex formation. rsc.org

X-ray Diffraction: Single-crystal or powder X-ray diffraction provides definitive information about the solid-state structure of the complexes, including bond lengths, bond angles, and the coordination geometry around the metal center. capes.gov.brnih.gov

| Technique | Information Gained |

| FT-IR | Confirmation of coordination, changes in vibrational frequencies of C=O and C=C bonds, presence of M-O bonds. researchgate.net |

| UV-Vis | Electronic transitions, information on coordination environment. researchgate.net |

| Mass Spec | Molecular weight determination, confirmation of stoichiometry. researchgate.net |

| NMR | Structural elucidation for diamagnetic complexes, confirmation of ligand deprotonation. rsc.org |

| X-ray Diffraction | Definitive solid-state structure, bond lengths and angles, coordination geometry. capes.gov.brnih.gov |

Catalytic Applications of Metal-3-(Oct-1-en-3-yl)pentane-2,4-dione Complexes

Metal complexes of β-diketones are widely recognized for their catalytic activity in a variety of organic transformations. researchgate.netrsc.org The tunability of the ligand structure, including the introduction of functional substituents, makes them attractive for developing catalysts with specific properties.

Hydrofunctionalization of alkenes, which involves the addition of an H-Y bond across a carbon-carbon double bond, is a highly atom-economical method for synthesizing functionalized molecules. Transition metal complexes are often employed as catalysts for these reactions. rsc.org

Metal complexes with β-diketonate ligands containing an alkenyl substituent, such as 3-(oct-1-en-3-yl)pentane-2,4-dione, have the potential to act as catalysts in hydrofunctionalization reactions like hydroarylation and hydroalkenylation. The presence of the octenyl group within the ligand itself could potentially lead to interesting intramolecular reactivity or influence the catalyst's interaction with external alkene substrates.

In hydroarylation reactions catalyzed by transition metals, the catalyst facilitates the addition of a C-H bond of an aromatic ring across an alkene. Ketone-directed hydroarylation has been successfully applied in polymer chemistry. rsc.org While the specific catalytic activity of this compound complexes in these reactions is not extensively documented, the general catalytic prowess of related β-diketonate complexes suggests their potential. The electronic and steric environment provided by the ligand can play a crucial role in the catalytic cycle, influencing the efficiency and selectivity of the reaction. nih.gov

Other Catalytic Transformations Facilitated by β-Diketone Ligands

Metal complexes incorporating β-diketone ligands, a class to which this compound belongs, are not only effective in a narrow range of reactions but also serve as versatile catalysts for a wide array of other significant organic transformations. The electronic and steric properties of the β-diketone ligand can be fine-tuned by modifying its substituents, which in turn influences the catalytic activity and selectivity of the corresponding metal complex. This versatility has led to their application in diverse fields such as polymerization, oxidation, and the formation of carbon-carbon and carbon-heteroatom bonds.

One prominent area of application is in ring-opening polymerization (ROP) . Metal complexes of β-diketonates have been extensively studied as initiators for the polymerization of cyclic esters like lactide and caprolactone (B156226) to produce biodegradable polyesters such as polylactide (PLA) and polycaprolactone (B3415563) (PCL). For instance, aluminum complexes bearing β-diketonate ligands have demonstrated high efficiency in the controlled polymerization of L-lactide. The catalytic cycle typically involves the coordination of the cyclic monomer to the metal center, followed by nucleophilic attack by an initiating group, leading to the opening of the ring and the propagation of the polymer chain.

Another significant catalytic application is in oxidation reactions . Iron(III) acetylacetonate (B107027), a simple and common β-diketonate complex, has been shown to catalyze the aerobic oxidation of various organic substrates. It is particularly effective in the oxidation of N-hydroxycarbamates to their corresponding nitrosocarbamates. This transformation is valuable in organic synthesis for the generation of reactive intermediates. The catalytic activity is attributed to the ability of the iron center to cycle between different oxidation states, facilitating the electron transfer processes required for oxidation.

Furthermore, β-diketonate complexes of transition metals are employed in cross-coupling reactions . For example, nickel(II) acetylacetonate is a widely used and cost-effective pre-catalyst for a variety of cross-coupling reactions, including the Suzuki-Miyaura coupling of aryl boronic acids with aryl halides. These reactions are fundamental in the synthesis of biaryls, which are common structural motifs in pharmaceuticals and functional materials. The role of the β-diketonate ligand is to stabilize the metal center in its active catalytic state and to facilitate the elementary steps of the catalytic cycle, such as oxidative addition and reductive elimination.

The table below summarizes selected examples of catalytic transformations facilitated by metal complexes of β-diketone ligands, illustrating the breadth of their utility in modern organic synthesis.

Table 1: Examples of Catalytic Transformations Using Metal β-Diketonate Complexes

| Catalyst/Metal Precursor | Ligand Type | Reaction Type | Substrate Example | Product Example | Reference |

| Aluminum Complex | β-diketonate | Ring-Opening Polymerization | L-Lactide | Polylactide (PLA) | |

| Iron(III) Acetylacetonate | Acetylacetonate | Aerobic Oxidation | N-hydroxycarbamates | Nitrosocarbamates | |

| Nickel(II) Acetylacetonate | Acetylacetonate | Suzuki-Miyaura Coupling | Aryl Boronic Acid & Aryl Halide | Biaryl |

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways for Derivatization

Future research should prioritize the development of new synthetic methods to modify the 3-(Oct-1-en-3-yl)pentane-2,4-dione scaffold. The presence of both a β-dicarbonyl moiety and an alkenyl group provides multiple sites for chemical reactions.

Key Research Objectives:

Targeted Modifications: Develop selective reactions that can modify either the β-dicarbonyl core or the octenyl side chain independently. This would allow for the creation of a diverse library of derivatives with tailored properties.

Green Chemistry Approaches: Explore more environmentally friendly synthetic routes, such as using catalytic methods or employing greener solvents and reagents, to reduce the environmental impact of derivatization processes. youtube.com

Functionalization of the Alkenyl Group: Investigate a range of addition and oxidation reactions across the double bond of the octenyl group to introduce new functional groups. organic-chemistry.org This could include epoxidation, dihydroxylation, and various types of halogenation. organic-chemistry.org

In-Depth Mechanistic Studies of Key Transformations Involving the Alkenyl Group

A thorough understanding of the reaction mechanisms is crucial for controlling the outcome of chemical transformations. The alkenyl group in this compound is a prime candidate for such studies.

Areas for Mechanistic Investigation:

Stereoselectivity: Investigate the stereochemical outcomes of reactions involving the chiral center and the double bond. Understanding and controlling the stereoselectivity is critical for applications in areas like asymmetric catalysis.

Isomerization Processes: Study the potential for isomerization of the double bond along the octenyl chain under various reaction conditions. youtube.com This knowledge is essential for ensuring the structural integrity of the desired products.

Radical Reactions: Explore the reactivity of the alkenyl group in radical-mediated transformations, which could lead to novel carbon-carbon bond formations and the construction of complex molecular architectures. researchgate.net

Design and Synthesis of Advanced Ligand Systems for Specific Catalytic Applications

The β-diketone functionality makes this compound an excellent candidate for use as a ligand in coordination chemistry. alfachemic.com The development of new ligands based on this scaffold could lead to catalysts with unique properties.

Strategies for Ligand Design:

Introduction of Donor Atoms: Modify the structure to include additional donor atoms (e.g., nitrogen, phosphorus, sulfur) to create multidentate ligands with enhanced coordination capabilities.

Chiral Ligands for Asymmetric Catalysis: Synthesize chiral derivatives of the compound to serve as ligands in asymmetric catalysis, a field of immense importance in the synthesis of pharmaceuticals and fine chemicals.

Fluorinated Ligands: The introduction of fluorine atoms can significantly alter the electronic properties and stability of the resulting metal complexes, making fluorinated derivatives of interest for various catalytic applications. nih.gov

Integration of Theoretical Predictions with Experimental Validations in Reactivity and Tautomerism Studies

The combination of computational chemistry and experimental work can provide deep insights into the behavior of this compound. encyclopedia.pubmdpi.com

Focus Areas for Integrated Studies:

Tautomeric Equilibria: β-Diketones exist as a mixture of keto and enol tautomers. nih.govresearchgate.net A detailed study combining theoretical calculations (like Density Functional Theory) and experimental techniques (such as NMR spectroscopy) can elucidate the factors governing the tautomeric equilibrium in this specific compound and its derivatives. encyclopedia.pubmdpi.comnih.gov

Reaction Pathway Modeling: Use computational models to predict the most likely pathways for various reactions, which can then be verified through targeted experiments. This approach can save significant time and resources in the laboratory.

Spectroscopic Analysis: Correlate theoretical predictions of spectroscopic properties (e.g., NMR chemical shifts, IR vibrational frequencies) with experimental data to confirm the structures of new derivatives and reaction intermediates. nih.gov

By pursuing these research avenues, the scientific community can significantly expand the understanding and application of this compound, paving the way for innovations in synthesis, catalysis, and materials science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.